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Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase
(HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, Ivaltinostat promotes the acetylation of
histones and other non-histone proteins, leading to the modulation of gene expression and the
induction of various cellular responses, including cell cycle arrest, apoptosis, and the inhibition
of tumor growth.[2][3] Ivaltinostat has shown anti-tumor effects in a variety of cancer models
and is currently under investigation in clinical trials.[3][4] The formic acid salt of Ivaltinostat is
often used in research due to its potential for enhanced water solubility and stability.[2][5]

These application notes provide detailed protocols for measuring the HDAC inhibitory activity of
Ivaltinostat formic in both biochemical and cellular assays.

Data Presentation
Ivaltinostat (CG-200745) Inhibitory Activity in Cancer
Cell Lines
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Cell Line Cancer Type IC50 (pM) Reference
BxPC3 Pancreatic 2.4 [6]
Cfpac-1 Pancreatic 10.7 [6]
HPAC Pancreatic 7.4 [6]
SNU-1196 Cholangiocarcinoma 0.63 [7]

SNU-1196/GR

(Gemcitabine- Cholangiocarcinoma 0.93 [7]
Resistant)
SNU-308 Cholangiocarcinoma 1.80 [7]

Note: IC50 values for Ivaltinostat against specific purified HDAC isoforms are not readily
available in the public domain. As a pan-HDAC inhibitor, it is expected to inhibit multiple HDAC
isoforms.

Signaling Pathway

Ivaltinostat functions by inhibiting histone deacetylases, leading to an accumulation of
acetylated histones. This alteration in chromatin structure allows for the transcription of tumor
suppressor genes. A key pathway affected by Ivaltinostat is the p53 signaling pathway. HDAC
inhibition by Ivaltinostat leads to the accumulation of acetylated p53. This activated p53
promotes the transcription of its target genes, including MDM2 (a negative regulator of p53)
and CDKN1A (which encodes the p21 protein).[2][8] The upregulation of p21 leads to cell cycle
arrest, while the overall activation of the p53 pathway can induce apoptosis.[2][9]
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Caption: Ivaltinostat-mediated p53 pathway activation.

Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
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This protocol is designed to measure the inhibitory effect of lvaltinostat on HDAC activity in
nuclear extracts.

Experimental Workflow:

Caption: Workflow for in vitro HDAC activity assay.
Materials:

« lvaltinostat formic

» Hela cells or other cancer cell lines

» Nuclear extraction kit

o BCA protein assay kit

o Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, assay buffer,
and a known HDAC inhibitor like Trichostatin A as a positive control)

o 96-well black, flat-bottom plates
e Fluorescence microplate reader
Procedure:

o Nuclear Extract Preparation: Prepare nuclear extracts from the chosen cell line according to
the manufacturer's protocol. Determine the protein concentration of the nuclear extract using
a BCA assay.

e Assay Preparation:

o Prepare a serial dilution of Ivaltinostat formic in HDAC assay buffer. The final
concentrations should typically range from 0.1 nM to 100 pM.

o In a 96-well black plate, add the following to each well:
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= 85 pL of nuclear extract (diluted in ddH20 to a final concentration of 10-50 pg of protein
per well).

= 10 pL of 10X HDAC Assay Buffer.
= Varying concentrations of Ivaltinostat formic.

» Include a "no inhibitor" control (with vehicle, e.g., DMSQO) and a positive control inhibitor
(e.g., Trichostatin A).

» For a background control, add 85 uL of ddH20O instead of nuclear extract.

Enzymatic Reaction:

o Add 5 L of the fluorogenic HDAC substrate to each well.

o Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.

Signal Development:

o Stop the reaction by adding 10 pL of Lysine Developer to each well and mix well.
o Incubate the plate at 37°C for 15-30 minutes.[1]

Data Acquisition:

o Read the fluorescence at an excitation wavelength of 350-380 nm and an emission
wavelength of 440-460 nm.[1]

Data Analysis:
o Subtract the background fluorescence from all readings.

o Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to
the "no inhibitor" control.

o Plot the percentage of inhibition against the logarithm of the Ivaltinostat concentration and
determine the IC50 value using non-linear regression analysis.
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Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to determine the effect of Ivaltinostat on the acetylation of histones in
cultured cells.

Experimental Workflow:
Caption: Workflow for Western blot analysis of histone acetylation.

Materials:

Ivaltinostat formic

e Cancer cell line of choice

o Complete cell culture medium

o 6-well plates

e Lysis buffer

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e PVDF membrane

o Transfer buffer

o Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system
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Procedure:
e Cell Culture and Treatment:
o Seed cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of Ivaltinostat formic (e.g., 0, 0.1, 1, 10 uM)
for a specified time (e.g., 24 hours).

e Protein Extraction:

o Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing
protease and phosphatase inhibitors.

o Alternatively, perform histone extraction using an acid extraction method.
o Determine the protein concentration of the lysates using a BCA assay.
o Western Blotting:
o Denature 20-30 g of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE on a 12-15% gel.
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against acetylated-Histone H3 and total-
Histone H3 (as a loading control) overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.
» Detection and Analysis:

o Detect the protein bands using a chemiluminescent substrate and an imaging system.
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o Quantify the band intensities and normalize the level of acetylated-Histone H3 to total-
Histone H3.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Ivaltinostat on the viability of cancer cells.
Experimental Workflow:
Caption: Workflow for MTT cell viability assay.

Materials:

Ivaltinostat formic

» Cancer cell line of choice

o Complete cell culture medium

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO)

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to attach overnight.

o Compound Treatment:
o Prepare serial dilutions of Ivaltinostat formic in complete culture medium.

o Replace the medium in the wells with the medium containing the different concentrations
of Ivaltinostat. Include a vehicle control (e.g., DMSO).
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 Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours
at 37°C, allowing for the formation of formazan crystals.

e Solubilization: Carefully remove the medium and add 100 pL of a solubilization solution (e.g.,
DMSO) to each well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of viability against the logarithm of the Ivaltinostat concentration and
determine the IC50 value using non-linear regression analysis.

Disclaimer

These protocols are intended for research use only and should be adapted and optimized for
specific experimental conditions and cell types. Always follow standard laboratory safety
procedures. The provided data is for reference and should be experimentally verified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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